1-Decyne

Physical Chemistry Analytical Chemistry Organic Synthesis

1-Decyne (CAS 764-93-2) is a high-purity, research-grade terminal alkyne optimized for advanced materials and synthetic methodology. Its C10 chain provides a unique Cu(111) desorption profile (400–430 K) and forms robust ruthenium‑vinylidene interfacial bonds for nanoparticle stabilization. This makes it the definitive building block for reproducible Sonogashira couplings, Glaser coupling, and catalytic oligomerization into alkylaromatic lubricants. Secure consistent quality and batch-to-batch reproducibility. Bulk quantities and custom specifications available.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 764-93-2
Cat. No. B165119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decyne
CAS764-93-2
Synonymsn-Octyl acetylene
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCCCCCCCCC#C
InChIInChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3
InChIKeyILLHQJIJCRNRCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Decyne (CAS 764-93-2): A Terminal Alkyne for Method Development and Specialty Intermediates


1-Decyne (CAS 764-93-2) is a linear terminal alkyne with the formula CH₃(CH₂)₇C≡CH. It is a colorless liquid at room temperature and serves as a prototypical model substrate for evaluating new synthetic methodologies in organic chemistry [1]. Its terminal triple bond enables participation in a wide range of metal-catalyzed cross-coupling and cycloaddition reactions, making it a versatile building block for the synthesis of more complex molecules . Beyond its role as a synthetic intermediate, 1-decyne has been specifically utilized to stabilize ruthenium nanoparticles through the formation of ruthenium-vinylidene interfacial bonds [2].

Why 1-Decyne Cannot Be Simply Swapped for a Shorter or Longer Terminal Alkyne


Terminal alkynes are often treated as a homogenous class of reagents due to the shared C≡C-H functional group. However, the length of the alkyl chain directly dictates critical physicochemical properties including boiling point, density, refractive index, and, most importantly, behavior in surface science and materials chemistry [1]. As demonstrated by direct comparative data, substituting a shorter alkyne like 1-octyne for 1-decyne or a longer analog like 1-dodecyne will result in significantly different phase behavior, volatility, and adsorption characteristics. Such changes can compromise the reproducibility of a synthetic protocol, alter the stability of a nanoparticle formulation, or lead to suboptimal performance in a catalytic process . The quantitative evidence below substantiates that 1-decyne occupies a specific property window that is not shared by its nearest homologs.

Quantitative Differentiation of 1-Decyne vs. 1-Octyne and 1-Dodecyne


Physical Property Benchmarking: Density, Boiling Point, and Refractive Index

1-Decyne exhibits distinct physical properties that bridge the gap between the more volatile 1-octyne and the less volatile 1-dodecyne. These differences are critical for purification, handling, and reaction design .

Physical Chemistry Analytical Chemistry Organic Synthesis

Thermal Behavior: Boiling Point Progression Among Terminal Alkynes

The boiling point of 1-decyne is significantly higher than that of 1-octyne and lower than that of 1-dodecyne. This impacts solvent removal, reaction temperature windows, and safe handling .

Thermal Analysis Process Chemistry Distillation

Surface Science: Desorption Temperature as a Function of Chain Length

On copper surfaces, the desorption temperature of terminal alkynes exhibits a non-linear dependence on chain length. A study comparing 1-alkynes on Cu(111) found a distinct transition in adsorption behavior [1].

Surface Chemistry Catalysis Materials Science

Nanoparticle Stabilization: Formation of Ruthenium-Vinylidene Bonds

1-Decyne has been specifically employed to stabilize ruthenium nanoparticles by forming robust ruthenium-vinylidene interfacial bonds. This property enables the creation of functional hybrid materials [1].

Nanotechnology Colloidal Chemistry Heterogeneous Catalysis

Optimal Use Cases for 1-Decyne Based on Verified Differentiation


Method Development in Organic Synthesis

As a liquid terminal alkyne with a boiling point of 174 °C, 1-decyne serves as an ideal model substrate for developing and optimizing new palladium- and copper-catalyzed cross-coupling reactions (e.g., Sonogashira, Glaser). Its intermediate chain length provides sufficient mass for easy handling and purification, while its volatility is low enough to allow reactions at elevated temperatures without excessive loss of reagent .

Stabilization of Ruthenium Nanoparticles

Researchers synthesizing ruthenium nanoparticles for catalysis or materials applications should select 1-decyne as a stabilizing ligand. Its ability to form strong ruthenium-vinylidene bonds at the nanoparticle surface is documented in the peer-reviewed literature, providing a direct, citable precedent for creating stable, functionalized Ru nanomaterials [1].

Synthesis of Specialty Lubricant Base Stocks

1-Decyne is a demonstrated feedstock for the production of alkylaromatic lubricants via oligomerization over a reduced chromium catalyst. The resulting products possess excellent thermal and oxidative stability. This specific application, disclosed in U.S. Patent 5,055,626, positions 1-decyne as a viable industrial intermediate for high-performance synthetic lubricants [2].

Surface Science Studies on Copper

Due to its unique desorption temperature profile on Cu(111) surfaces (400-430 K), which is significantly higher than that of shorter alkynes like 1-octyne (~345 K), 1-decyne is a superior choice for fundamental studies investigating the interaction of longer-chain terminal alkynes with copper catalysts. This makes it valuable for research aimed at understanding and improving copper-based heterogeneous catalysis [3].

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